molecular formula C6H3N5O2 B7829308 [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine CAS No. 403735-08-0

[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine

Cat. No.: B7829308
CAS No.: 403735-08-0
M. Wt: 177.12 g/mol
InChI Key: UZRYOSOQKRHFGL-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is a heterocyclic compound that features a unique structure composed of fused oxadiazole and benzoxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃). This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation . Another method includes the use of organo acridinium photocatalysts and cobaloxime catalysts to facilitate the cyclization of acylhydrazones, producing the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for various applications.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced into the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine (I₂) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in different applications such as pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a pharmacophore in drug development. It has been studied for its potential anticancer, antibacterial, and antiviral activities . The compound’s ability to interact with biological systems through non-covalent interactions makes it a valuable candidate for therapeutic applications.

Industry

In industry, this compound is used in the development of organic electronic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of growth factors, enzymes, and kinases involved in cancer cell proliferation . The compound’s ability to bind to nucleic acids and proteins through non-covalent interactions is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,5]Oxadiazolo[3,4-e][2,1,3]benzoxadiazol-4-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and therapeutic agents.

Properties

IUPAC Name

[1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5O2/c7-2-1-3-5(10-12-8-3)6-4(2)9-13-11-6/h1H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRYOSOQKRHFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C3=NON=C31)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259909
Record name Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403735-08-0
Record name Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403735-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,2-c:3,4-c′]bis[1,2,5]oxadiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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